1,2,5-Tribromo-3-(trifluoromethyl)benzene
Overview
Description
1,2,5-Tribromo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Br3F3. It is a derivative of benzene, where three bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1,2,5-Tribromo-3-(trifluoromethyl)benzene typically involves organic synthesis methods. One common route includes the bromination of 3-(trifluoromethyl)aniline followed by further bromination steps to achieve the desired substitution pattern . The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
1,2,5-Tribromo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing bromine and trifluoromethyl groups. Common reagents include nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of palladium catalysts to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be selectively reduced to form less substituted derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.
Scientific Research Applications
1,2,5-Tribromo-3-(trifluoromethyl)benzene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds with specific properties.
Biology: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: Although not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that can be explored for therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 1,2,5-Tribromo-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, its electron-withdrawing groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, its interactions with enzymes or receptors can be studied to understand its effects at the molecular level.
Comparison with Similar Compounds
1,2,5-Tribromo-3-(trifluoromethyl)benzene can be compared with other halogenated benzenes, such as:
1,2,3-Tribromobenzene: Similar in having three bromine atoms but lacks the trifluoromethyl group, which affects its reactivity and applications.
1,2,4-Tribromobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior and uses.
1,3,5-Tribromobenzene: This compound has a symmetrical substitution pattern, which can influence its physical properties and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct electronic and steric effects that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
1,2,5-tribromo-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKPMJZDKAYKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673778 | |
Record name | 1,2,5-Tribromo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-34-2 | |
Record name | 1,2,5-Tribromo-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89642-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Tribromo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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